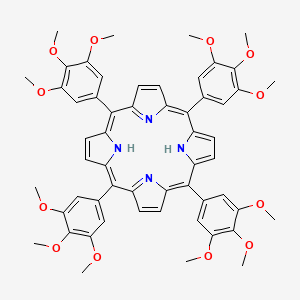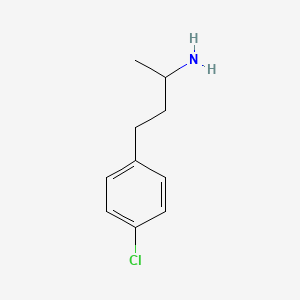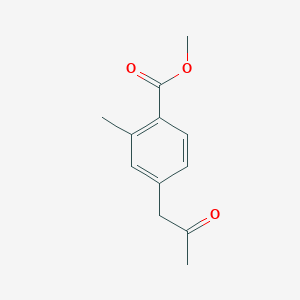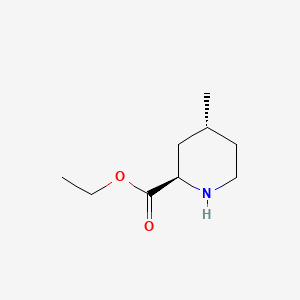
Tetrabutylammonium succinimide
Descripción general
Descripción
Tetrabutylammonium succinimide: is a versatile organic compound extensively employed in chemical synthesis and laboratory experiments. It is a white solid that exhibits solubility in organic solvents and serves as a valuable reagent in organic synthesis . The compound is known for its lipophilic quaternary ammonium salt structure, which allows for reactions with the succinimide anion to run in aprotic, organic solvents .
Mecanismo De Acción
Target of Action
Tetrabutylammoniumsuccinimide is a complex compound that interacts with various targets. The primary targets of this compound are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in cellular processes, with the Ig kappa chain C region involved in immune response and the pH-gated potassium channel KcsA involved in maintaining cellular homeostasis .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . For instance, it may alter the activity of the pH-gated potassium channel KcsA, affecting the balance of ions in the cell and potentially influencing cellular processes .
Biochemical Pathways
Given its interaction with the ph-gated potassium channel kcsa, it may influence ion transport pathways and related cellular processes .
Result of Action
Given its interaction with key cellular targets, it is likely that the compound influences cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrabutylammoniumsuccinimide. For instance, changes in pH and temperature could potentially affect the compound’s interaction with its targets and its overall effectiveness . .
Análisis Bioquímico
Biochemical Properties
Tetrabutylammoniumsuccinimide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes and proteins, facilitating reactions that might otherwise be inefficient or slow. For instance, Tetrabutylammoniumsuccinimide can enhance the activity of certain hydrolases and oxidases by stabilizing transition states or intermediates in the reaction pathway. Additionally, it can form complexes with biomolecules, altering their reactivity and stability .
Cellular Effects
Tetrabutylammoniumsuccinimide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Tetrabutylammoniumsuccinimide can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, can impact cell proliferation, differentiation, and apoptosis. Furthermore, Tetrabutylammoniumsuccinimide can alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, Tetrabutylammoniumsuccinimide exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, Tetrabutylammoniumsuccinimide can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that enhance or inhibit enzyme function. Additionally, it can interact with nucleic acids, affecting processes such as transcription and replication. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Tetrabutylammoniumsuccinimide can change over time in laboratory settings. Its stability and degradation are important factors to consider. Tetrabutylammoniumsuccinimide is generally stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term studies have shown that Tetrabutylammoniumsuccinimide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of Tetrabutylammoniumsuccinimide vary with different dosages. At low doses, it can enhance certain biochemical pathways without causing significant toxicity. At high doses, Tetrabutylammoniumsuccinimide can exhibit toxic effects, including cellular damage and organ dysfunction. Studies have shown that there are threshold effects, where a small increase in dosage can lead to disproportionately large changes in biological activity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Tetrabutylammoniumsuccinimide is involved in several metabolic pathways. It can interact with enzymes such as dehydrogenases and transferases, influencing the flux of metabolites through pathways like glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic flux. Additionally, Tetrabutylammoniumsuccinimide can affect the synthesis and degradation of lipids, proteins, and nucleic acids, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of Tetrabutylammoniumsuccinimide within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, Tetrabutylammoniumsuccinimide can bind to various intracellular proteins, influencing its localization and accumulation. Studies have shown that Tetrabutylammoniumsuccinimide can accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
Tetrabutylammoniumsuccinimide’s subcellular localization is essential for its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of Tetrabutylammoniumsuccinimide can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can affect cellular respiration and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrabutylammonium succinimide can be synthesized through the reaction of tetrabutylammonium bromide with succinimide in an organic solvent. The reaction typically involves the use of a base to facilitate the formation of the succinimide anion, which then reacts with the tetrabutylammonium cation to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tetrabutylammonium succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The succinimide anion can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, where the succinimide anion acts as a reducing agent.
Common Reagents and Conditions:
N-Bromosuccinimide: Used in bromination reactions.
Bases: Such as sodium hydroxide or potassium carbonate, to generate the succinimide anion.
Major Products Formed:
Brominated Compounds: When reacted with N-bromosuccinimide.
Amines and Nitriles: Through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Tetrabutylammonium succinimide is widely used as a reagent in organic synthesis for the preparation of amines, nitriles, and other organic compounds. It is also employed in the synthesis of peptides, peptidomimetics, and other biologically active compounds .
Biology and Medicine: The compound finds applications in the preparation of biologically active molecules and pharmaceuticals. It is used in the synthesis of compounds with potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .
Comparación Con Compuestos Similares
Tetrabutylammonium Bromide: Another quaternary ammonium salt used in similar applications.
N-Bromosuccinimide: Used in bromination reactions and shares the succinimide anion.
Uniqueness: Tetrabutylammonium succinimide is unique due to its combination of the tetrabutylammonium cation and the succinimide anion. This combination allows for specific reactivity and solubility properties that are not found in other similar compounds .
Propiedades
IUPAC Name |
5-oxo-3,4-dihydropyrrol-2-olate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4H5NO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-1-2-4(7)5-3/h5-16H2,1-4H3;1-2H2,(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSUQMQPIJNEBF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1CC(=O)N=C1[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74830-30-1 | |
| Record name | Tetrabutylammonium succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)






